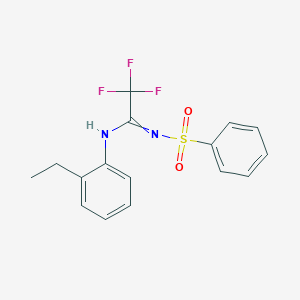
N'-(benzenesulfonyl)-N-(2-ethylphenyl)-2,2,2-trifluoroethanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(benzenesulfonyl)-N-(2-ethylphenyl)-2,2,2-trifluoroethanimidamide, commonly referred to as BTE, is a chemical compound that has gained significant attention in scientific research. BTE is a trifluoroethyl derivative of benzenesulfonamide, which has been shown to exhibit various biological activities.
Mechanism of Action
The exact mechanism of action of BTE is not fully understood. However, it has been suggested that BTE may act by inhibiting various enzymes and signaling pathways involved in inflammation, cancer, and viral replication. BTE has also been shown to modulate the immune system by regulating the production of cytokines and chemokines.
Biochemical and Physiological Effects:
BTE has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. BTE has also been shown to induce apoptosis in cancer cells and inhibit viral replication. In addition, BTE has been shown to modulate the immune system by regulating the production of cytokines and chemokines.
Advantages and Limitations for Lab Experiments
One of the major advantages of using BTE in lab experiments is its versatility. BTE can be used in a variety of assays and experiments to study its potential therapeutic effects. However, one limitation of using BTE is its solubility. BTE has low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are many potential future directions for the study of BTE. One area of research is the development of BTE as a therapeutic agent for neurodegenerative diseases. Another area of research is the study of BTE as a modulator of the immune system in autoimmune diseases. Additionally, further studies are needed to fully understand the mechanism of action of BTE and its potential therapeutic applications in various diseases.
Synthesis Methods
The synthesis of BTE involves the reaction between 2-ethylbenzenesulfonyl chloride and 2,2,2-trifluoroethylamine in the presence of a base. The resulting product is then purified through recrystallization to obtain pure BTE.
Scientific Research Applications
BTE has been extensively studied for its potential as a therapeutic agent in various diseases. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral activities. BTE has also been studied for its potential as a treatment for neurodegenerative diseases and as a modulator of the immune system.
Properties
Molecular Formula |
C16H15F3N2O2S |
|---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
N//'-(benzenesulfonyl)-N-(2-ethylphenyl)-2,2,2-trifluoroethanimidamide |
InChI |
InChI=1S/C16H15F3N2O2S/c1-2-12-8-6-7-11-14(12)20-15(16(17,18)19)21-24(22,23)13-9-4-3-5-10-13/h3-11H,2H2,1H3,(H,20,21) |
InChI Key |
RNOKSUMZYXFGKO-UHFFFAOYSA-N |
Isomeric SMILES |
CCC1=CC=CC=C1N/C(=N\S(=O)(=O)C2=CC=CC=C2)/C(F)(F)F |
SMILES |
CCC1=CC=CC=C1NC(=NS(=O)(=O)C2=CC=CC=C2)C(F)(F)F |
Canonical SMILES |
CCC1=CC=CC=C1NC(=NS(=O)(=O)C2=CC=CC=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


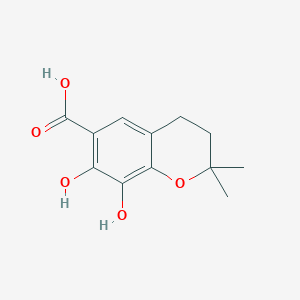
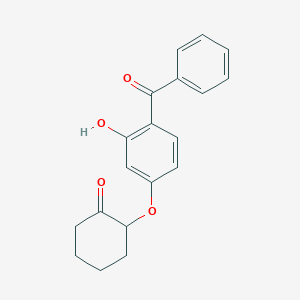
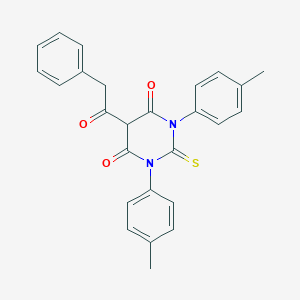
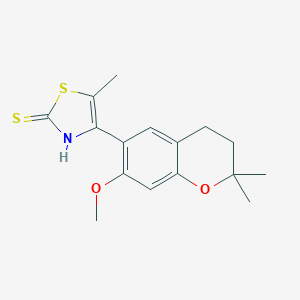
![11-methyl-3,4-diphenyl-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one](/img/structure/B283962.png)
![5-[(3-methylphenyl)diazenyl]-1-(2-naphthyl)-3-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B283966.png)
![1,3-bis(4-chlorophenyl)-2-thioxo-1,2,3,5,6,7-hexahydro-4H-pyrano[2,3-d]pyrimidin-4-one](/img/structure/B283969.png)

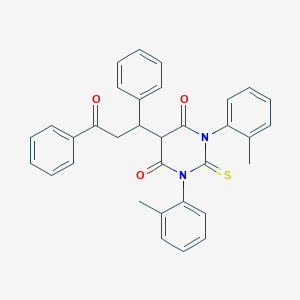
![5-[1,3-bis(4-methylphenyl)-4-oxo-2-thioxo-1,3,4,4a,5,10a-hexahydro-2H-chromeno[2,3-d]pyrimidin-5-yl]-1,3-bis(4-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B283972.png)
![3-(3,4-dimethoxyphenyl)-11-methyl-4-phenyl-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one](/img/structure/B283974.png)
![8-methyl-7-[(2-oxocyclohexyl)oxy]-3,4-diphenyl-2H-chromen-2-one](/img/structure/B283975.png)

![2,2,8,8,10-pentamethyl-3,4,7,8-tetrahydro-2H,6H-pyrano[3,2-g]chromene](/img/structure/B283978.png)
